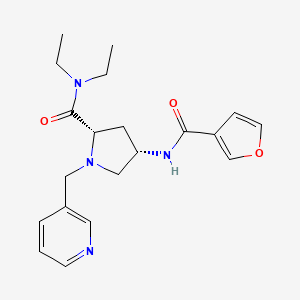

![molecular formula C16H13FN4O2 B5677575 6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5677575.png)

6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that incorporate various strategies for constructing the quinoline and imidazo[4,5-c]pyridin moieties. For example, Han et al. (2012) describe the synthesis of VEGFR-2 kinase inhibitors, where a series of quinolin-2-ones, structurally similar to the compound , were synthesized via a series of reactions starting from acetic acid ethyl esters, demonstrating the complexity and versatility of synthetic approaches in this chemical space (Han et al., 2012).

Molecular Structure Analysis

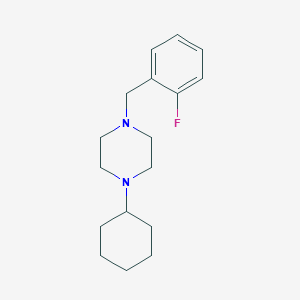

The molecular structure of such compounds is crucial for their biological activity. The presence of a fluorine atom on the quinoline nucleus significantly affects the molecule's electronic distribution, potentially enhancing its binding affinity to target proteins. The tetrahydroimidazopyridine moiety adds to the molecule's complexity, possibly affecting its pharmacokinetic properties. Studies like those by Fan et al. (2015), which focus on the synthesis of structurally related compounds, shed light on the strategic incorporation of diverse functional groups to modulate the molecule's activity (Fan et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups. The fluorine atom and the carbonyl group attached to the quinoline ring may participate in various chemical reactions, such as nucleophilic substitution or addition. The synthesis routes, as outlined by Mazurov (2000) and others, illustrate the reactivity of similar heterocyclic frameworks, highlighting the influence of substituents on the compound's overall chemical behavior (Mazurov, 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for their development as pharmacological agents. These properties can affect the compound's stability, formulation, and bioavailability. Research on related compounds, such as by Rahimizadeh et al. (2010), provides insights into how structural modifications can influence these critical physical characteristics (Rahimizadeh et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are integral to understanding the compound's mechanism of action. The introduction of a fluorine atom, for instance, could alter the compound's electron distribution, affecting its reactivity and interaction with biological targets. The work by Delest et al. (2004) on similar compounds underscores the significance of the structural framework in dictating these chemical properties (Delest et al., 2004).

properties

IUPAC Name |

6-fluoro-4-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c17-9-1-2-12-10(5-9)11(6-15(22)20-12)16(23)21-4-3-13-14(7-21)19-8-18-13/h1-2,5-6,8H,3-4,7H2,(H,18,19)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPGWXFRIXAQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CN2)C(=O)C3=CC(=O)NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)quinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)

![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)

![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)

![7-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5677551.png)

![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)

![(3R*,5S*)-N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5677563.png)

![3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol](/img/structure/B5677578.png)